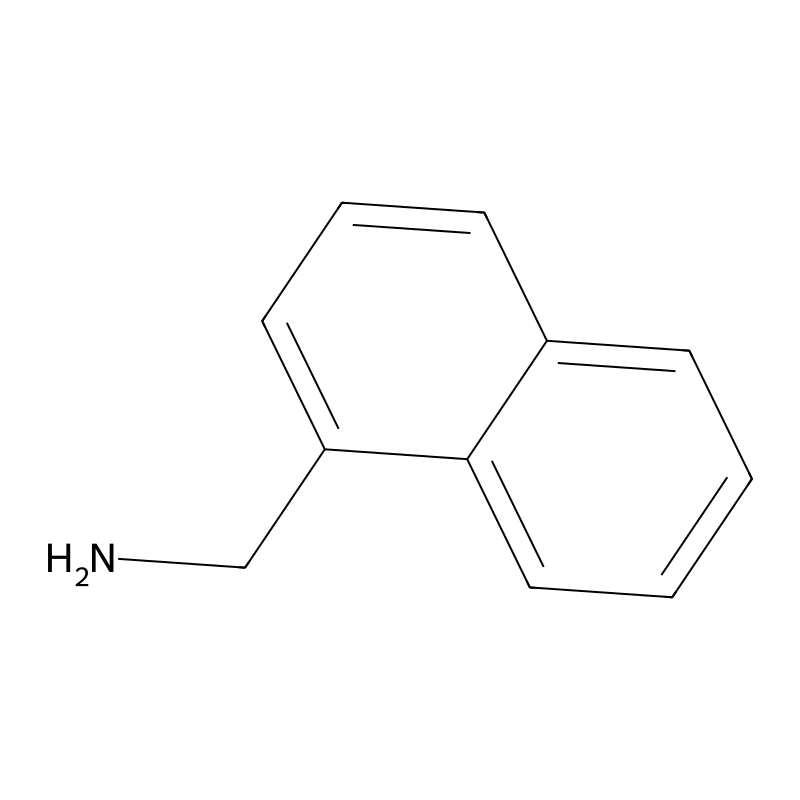

1-Naphthalenemethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

1-Naphthalenemethylamine is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals . It increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene]. It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .

Application in Analytical Science

In the field of analytical science, 1-Naphthalenemethylamine has been used as a fluorescent reagent. It forms fluorescent derivatives with isocyanates, which can then be analyzed using reverse-phase isocratic liquid chromatography with a fluorescence detector .

Application in Environmental Science

1-Naphthalenemethylamine has been used in environmental science as part of a method for detecting airborne isocyanates. The compound forms fluorescent derivatives with isocyanates, which can then be detected and measured .

Application in Polymer Science

1-Naphthalenemethylamine is used to increase the induced circular dichroism (ICD) magnitude exhibited by poly [(4-carboxyphenyl)acetylene]. It reacts with monomethoxypoly (ethylene glycol) succinimido carbonate to prepare carbamate . This application is particularly useful in the field of polymer science, where the properties of polymers can be modified to suit specific needs .

Application in Material Science

In material science, 1-Naphthalenemethylamine is used as a building block in the synthesis of dyes and pigments . These dyes and pigments can be used in a variety of applications, including textiles, paints, and plastics .

Application in Biochemistry

1-Naphthalenemethylamine has been used in biochemistry for the synthesis of various bioactive compounds. It can be used as a building block in the synthesis of pharmaceuticals . The specific methods of application and experimental procedures would depend on the particular pharmaceutical compound being synthesized .

1-Naphthalenemethylamine, also known as 1-naphthylmethylamine or α-naphthylmethylamine, is an organic compound with the molecular formula and a molecular weight of approximately 157.21 g/mol. It is characterized by a naphthalene ring substituted with a methylamine group. This compound has several alternative names, including (1-naphthylmethyl)amine and 1-(aminomethyl)naphthalene .

The chemical structure of 1-naphthalenemethylamine features a naphthalene moiety, which consists of two fused benzene rings, and an amino group attached to a methyl group. This unique structure contributes to its distinct chemical properties and biological activities.

1-Naphthalenemethylamine itself does not have a known biological mechanism of action. Its primary use is as a building block for the synthesis of other molecules that may have specific biological activities.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: The compound can be oxidized to form corresponding imines or other nitrogen-containing compounds.

- Acylation: Reaction with acyl chlorides leads to the formation of amides.

Notably, studies have demonstrated that 1-naphthalenemethylamine can be involved in sensitized ring-opening reactions, indicating its potential role in more complex synthetic pathways .

Several methods exist for synthesizing 1-naphthalenemethylamine:

- Reductive Amination: This method involves the reaction of naphthalene derivatives with formaldehyde and ammonia or an amine in the presence of reducing agents.

- Direct Alkylation: Naphthalene can be alkylated using methyl iodide in the presence of a base to yield 1-naphthalenemethylamine.

- Amination of Naphthalene Derivatives: Starting from various naphthalene derivatives, amination can be performed using suitable reagents under controlled conditions.

These methods allow for the production of 1-naphthalenemethylamine with varying degrees of purity and yield.

1-Naphthalenemethylamine finds applications in several fields:

- Chemical Research: It is used as an intermediate in organic synthesis and materials science.

- Induced Circular Dichroism Studies: The compound enhances the induced circular dichroism magnitude exhibited by certain polymers, making it valuable in materials science .

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.

Interaction studies involving 1-naphthalenemethylamine often focus on its reactivity with various biological molecules. Research has indicated that it may interact with proteins or enzymes, potentially affecting their activity. Additionally, its interactions with other chemical species are crucial for understanding its role in synthetic pathways and biological systems.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-naphthalenemethylamine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Naphthalenemethylamine | Isomer | Different position of the methylamino group |

| Phenylmethylamine | Aromatic amine | Lacks the naphthalene structure |

| N,N-Dimethylaniline | Tertiary amine | Contains two methyl groups on nitrogen |

| Benzylamine | Simple aromatic amine | Simpler structure without naphthalene |

Uniqueness of 1-Naphthalenemethylamine

1-Naphthalenemethylamine's uniqueness lies in its dual aromatic character from the naphthalene ring and its ability to participate in diverse

Traditional Friedel-Crafts Alkylation and Condensation Reactions

The synthesis of 1-naphthalenemethylamine historically relied on Friedel-Crafts alkylation and condensation reactions. In one classical approach, naphthalene undergoes chloromethylation via reaction with formaldehyde and hydrochloric acid in the presence of Lewis acids such as aluminum chloride or ferric chloride. This yields 1-chloromethylnaphthalene, which is subsequently aminated using aqueous ammonia or methylamine under controlled conditions. For example, a patent describes the reaction of naphthalene with paraformaldehyde and hydrochloric acid at 80°C for 5 hours, followed by treatment with methanolamine to produce 1-naphthalenemethylamine in yields exceeding 85%.

Condensation reactions also play a role in traditional methodologies. A study demonstrated the formation of iminium intermediates by reacting 1-naphthylamine with acetone in the presence of triethylamine hydrochloride, leading to structurally related amine derivatives. These methods, while effective, often require stoichiometric quantities of Lewis acids and generate byproducts, necessitating purification steps such as vacuum distillation.

Modern One-Pot Synthesis Techniques

Recent advances emphasize one-pot strategies to improve efficiency. A notable method involves the simultaneous chloromethylation and amination of naphthalene in a single reactor. For instance, 1-chloromethylnaphthalene crude product, generated from naphthalene, paraformaldehyde, and hydrochloric acid, is directly treated with methanolamine without isolation, achieving a streamlined process with reduced waste.

Reductive amination has emerged as a powerful one-pot alternative. Using ketones or aldehydes as starting materials, iron- or cobalt-catalyzed reactions with ammonia and hydrogen enable direct conversion to primary amines. For example, 1-naphthalenecarboxaldehyde undergoes reductive amination with ammonia dissolved in water and a cobalt-based catalyst at 50°C under 10 bar H₂ pressure, yielding 1-naphthalenemethylamine with >90% efficiency. This approach avoids hazardous alkyl halides and leverages Earth-abundant catalysts, aligning with green chemistry principles.

Catalytic and Solvothermal Approaches

Catalytic methods have significantly enhanced selectivity and sustainability. Cobalt nanoparticles supported on nitrogen-doped silicon carbide (N-SiC) exhibit exceptional activity in reductive amination, outperforming noble metal catalysts like ruthenium and palladium. Phase-transfer catalysts, such as tetra-n-butylammonium bromide, facilitate alkylation reactions under mild conditions by stabilizing reactive intermediates.

Innovative solvent systems further optimize these processes. For example, Friedel-Crafts acylation of naphthalene in 1,2-dichloroethane with acetyl chloride and aluminum chloride demonstrates solvent-dependent regioselectivity, favoring α-substitution in nonpolar media. Additionally, p-toluenesulfonic acid catalyzes the regioselective alkylation of β-naphthol with allylic alcohols, achieving >90% yields under ambient conditions.

Comparative studies highlight the evolution of synthetic strategies:

- Traditional Friedel-Crafts alkylation requires aluminum chloride and achieves 85% yields at 80°C.

- One-pot reductive amination using iron catalysts attains 92% yields at 50°C under hydrogen pressure.

- Catalytic methods with cobalt/N-SiC enable turnover frequencies 3× higher than commercial noble metal catalysts.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant